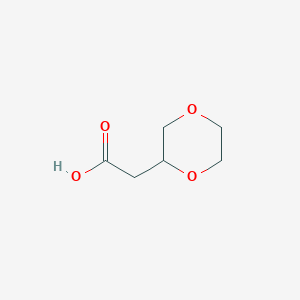

2-(1,4-Dioxan-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1,4-dioxan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFUSMMVFVVERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594150 | |

| Record name | (1,4-Dioxan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210647-03-3 | |

| Record name | (1,4-Dioxan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,4-dioxan-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxan-2-yl)acetic acid typically involves the acetalization of ethylene glycol with glyoxylic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions to form the 1,4-dioxane ring. The resulting intermediate is then subjected to further reaction with acetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is typically purified through distillation and recrystallization techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxan-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2-(1,4-Dioxan-2-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Alkyl and Aryl Derivatives

- 2-[(5-Methyl-1,4-dioxan-2-yl)methoxy]ethanol: This derivative (, compound 2) replaces the acetic acid group with a methoxyethanol chain and introduces a methyl substituent on the dioxane ring.

- 1,3-Dioxoisoindolin-2-yl (R)-2-((R)-1,4-dioxan-2-yl)-2-phenylacetate (5e) : This ester derivative () incorporates a phenylacetate group, increasing steric bulk and π-π interaction capabilities. Such modifications are common in prodrug design to modulate bioavailability .

Heterocyclic Hybrids

- 2-(1,4-Dioxan-2-yl)-1-methyl-1H-benzo[d]imidazole (3u) : This compound () merges the dioxane ring with a benzimidazole scaffold, a motif prevalent in antiviral and anticancer agents. The methyl group on the benzimidazole may enhance metabolic stability. The reported melting point (189°C) suggests strong intermolecular interactions in the solid state .

- 9-Cyclopropylethynyl-2-((S)-1-[1,4]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinoline: This complex derivative () demonstrates the use of dioxane moieties in medicinal chemistry for structural diversification. The ethynyl and pyrimidoisoquinoline groups confer rigidity and planar aromaticity, critical for target binding .

Substituted Dioxane Derivatives

- 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic Acid: This analogue (, CAS: EN300-266236) features dimethyl substituents on the dioxane ring, likely enhancing steric hindrance and altering conformational flexibility.

- (S)-2-(1,4-Dioxan-2-yl)ethan-1-amine and (S)-2-(1,4-Dioxan-2-yl)ethan-1-ol : These derivatives () replace the carboxylic acid with amine or alcohol groups, drastically altering polarity and reactivity. Such modifications are pivotal in prodrug strategies or neurotransmitter analogues .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 2-(1,4-Dioxan-2-yl)acetic acid | C6H10O4 | 146.14 | Not reported | Carboxylic acid, polar |

| 2-(1,4-Dioxan-2-yl)-1-methyl-1H-benzo[d]imidazole | C12H14N2O2 | 218.25 | 189 | High melting, aromatic |

| (1,4-Dioxan-2-yl)methanol | C5H10O3 | 118.13 | Not reported | Alcohol, hydrophilic |

| 2-(3,3-Dimethyl-1,4-dioxan-2-yl)acetic acid | C8H14O4 | 174.19 | Not reported | Steric hindrance, sodium salt |

Note: Data compiled from .

Biological Activity

2-(1,4-Dioxan-2-yl)acetic acid, with the CAS number 210647-03-3, is a compound that has gained attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of this compound is . The structure features a dioxane ring, which contributes to its unique chemical behavior and biological interactions.

1. Toxicity and Safety

According to PubChem, this compound is classified as harmful if swallowed and can cause skin irritation . This highlights the need for caution in handling the compound.

2. Antimicrobial Properties

Research has indicated that compounds containing dioxane moieties exhibit antimicrobial activities. A study showed that derivatives of dioxane could inhibit bacterial growth, suggesting that this compound may possess similar properties .

3. Cytotoxic Effects

Investigations into the cytotoxic effects of dioxane derivatives have shown promising results against various cancer cell lines. The mechanism appears to involve interference with cellular processes that lead to apoptosis in cancer cells .

The biological activity of this compound is likely mediated through its interaction with cellular components. The dioxane ring may enhance the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets such as enzymes and receptors. This interaction can disrupt normal cellular functions, leading to antimicrobial or cytotoxic effects.

Case Studies

Antimicrobial Activity

A study published in PMC indicated that compounds similar to this compound demonstrated significant antimicrobial efficacy against various pathogens. The presence of the dioxane structure was crucial for enhancing these properties.

Cytotoxicity Against Cancer Cells

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. These findings suggest a potential role for this compound in cancer therapy .

Q & A

Q. What environmental persistence data exist for this compound, and how should they inform disposal protocols?

- Methodology : Refer to EPA risk evaluations, which classify 1,4-dioxane derivatives as persistent in water. Biodegradation studies under aerobic/anaerobic conditions guide disposal methods. Advanced oxidation processes (AOPs) or adsorption onto activated carbon are recommended for wastewater treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.